molecular formula C13H11N3 B13865953 2-(6-Anilinopyridin-3-yl)acetonitrile

2-(6-Anilinopyridin-3-yl)acetonitrile

Cat. No.: B13865953
M. Wt: 209.25 g/mol
InChI Key: ZDQBLYPRKRHQSK-UHFFFAOYSA-N
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Description

2-(6-Anilinopyridin-3-yl)acetonitrile is an organic compound that features a pyridine ring substituted with an aniline group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Anilinopyridin-3-yl)acetonitrile typically involves the reaction of 6-bromo-3-pyridinecarbonitrile with aniline in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction. The general reaction scheme is as follows:

6-Bromo-3-pyridinecarbonitrile+AnilinePd catalystThis compound\text{6-Bromo-3-pyridinecarbonitrile} + \text{Aniline} \xrightarrow{\text{Pd catalyst}} \text{this compound} 6-Bromo-3-pyridinecarbonitrile+AnilinePd catalyst​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(6-Anilinopyridin-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(6-Anilinopyridin-3-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials and as a building block for functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(6-Anilinopyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Aminopyridin-3-yl)acetonitrile
  • 2-(6-Methylpyridin-3-yl)acetonitrile
  • 2-(6-Chloropyridin-3-yl)acetonitrile

Uniqueness

2-(6-Anilinopyridin-3-yl)acetonitrile is unique due to the presence of both an aniline group and a nitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-(6-anilinopyridin-3-yl)acetonitrile

InChI

InChI=1S/C13H11N3/c14-9-8-11-6-7-13(15-10-11)16-12-4-2-1-3-5-12/h1-7,10H,8H2,(H,15,16)

InChI Key

ZDQBLYPRKRHQSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=C2)CC#N

Origin of Product

United States

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